molecular formula C8H8BrClN2 B6221691 3-(aminomethyl)-2-bromobenzonitrile hydrochloride CAS No. 2758005-24-0

3-(aminomethyl)-2-bromobenzonitrile hydrochloride

Cat. No. B6221691
CAS RN: 2758005-24-0
M. Wt: 247.5
InChI Key:
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Description

3-(Aminomethyl)-2-bromobenzonitrile hydrochloride (ABH) is an organic compound used in a variety of scientific research applications, including as a reagent in organic synthesis, as a biochemical and physiological agent, and in laboratory experiments.

Scientific Research Applications

3-(aminomethyl)-2-bromobenzonitrile hydrochloride is widely used in scientific research as a reagent in organic synthesis. It is used to synthesize a variety of compounds, including heterocyclic compounds, amino acids, and peptides. It is also used as a biochemical and physiological agent, as it can be used to study the effects of certain compounds on cells and tissues. Additionally, 3-(aminomethyl)-2-bromobenzonitrile hydrochloride is used as a reagent in laboratory experiments, such as enzyme assays and chromatography.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-2-bromobenzonitrile hydrochloride is not well understood. However, it is believed that 3-(aminomethyl)-2-bromobenzonitrile hydrochloride acts as an inhibitor of enzymes involved in the metabolism of certain compounds. This inhibition can lead to the accumulation of certain compounds in cells and tissues, which can then be studied for their effects on cellular and tissue function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(aminomethyl)-2-bromobenzonitrile hydrochloride are not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of certain compounds, which can lead to the accumulation of these compounds in cells and tissues. This can lead to a variety of effects, including changes in gene expression, changes in cell morphology, and changes in cell function.

Advantages and Limitations for Lab Experiments

3-(aminomethyl)-2-bromobenzonitrile hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used to synthesize a variety of compounds. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, 3-(aminomethyl)-2-bromobenzonitrile hydrochloride also has some limitations for use in laboratory experiments. It is toxic and should be handled with care, and it is not suitable for use in experiments involving human subjects.

Future Directions

There are several potential future directions for the use of 3-(aminomethyl)-2-bromobenzonitrile hydrochloride in scientific research. It could be used to further study the effects of certain compounds on cells and tissues, as well as to study the effects of certain compounds on gene expression. Additionally, 3-(aminomethyl)-2-bromobenzonitrile hydrochloride could be used in the synthesis of new compounds, as well as in the development of new methods for organic synthesis. Finally, 3-(aminomethyl)-2-bromobenzonitrile hydrochloride could be used to develop new methods for the detection and quantification of certain compounds in biological samples.

Synthesis Methods

3-(aminomethyl)-2-bromobenzonitrile hydrochloride is synthesized from 2-bromobenzonitrile via a two-step reaction. The first step involves the reaction of 2-bromobenzonitrile with sodium hydroxide to form an intermediate, 2-amino-bromobenzonitrile. The second step involves the reaction of the intermediate with hydrochloric acid to form 3-(aminomethyl)-2-bromobenzonitrile hydrochloride. This reaction is carried out in aqueous solution and is usually carried out at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-2-bromobenzonitrile hydrochloride involves the reaction of 2-bromobenzonitrile with formaldehyde and ammonium chloride in the presence of a catalyst to form the intermediate 3-(bromomethyl)benzonitrile. This intermediate is then reacted with aqueous ammonia to form the final product, 3-(aminomethyl)-2-bromobenzonitrile hydrochloride.", "Starting Materials": [ "2-bromobenzonitrile", "formaldehyde", "ammonium chloride", "aqueous ammonia" ], "Reaction": [ "Step 1: 2-bromobenzonitrile is reacted with formaldehyde and ammonium chloride in the presence of a catalyst, such as zinc chloride, to form the intermediate 3-(bromomethyl)benzonitrile.", "Step 2: The intermediate 3-(bromomethyl)benzonitrile is then reacted with aqueous ammonia to form the final product, 3-(aminomethyl)-2-bromobenzonitrile hydrochloride.", "Step 3: The final product is isolated and purified by recrystallization from a suitable solvent, such as ethanol or methanol." ] }

CAS RN

2758005-24-0

Molecular Formula

C8H8BrClN2

Molecular Weight

247.5

Purity

95

Origin of Product

United States

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